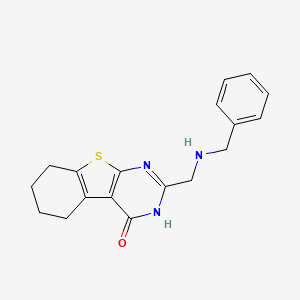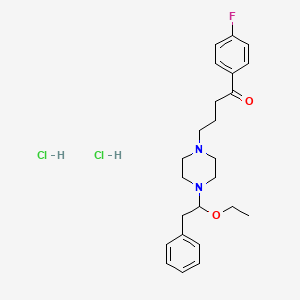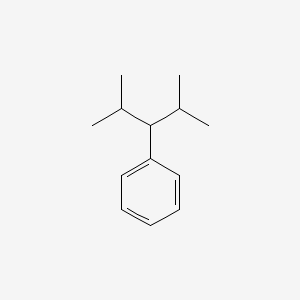
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid is a derivative of barbituric acid, a compound known for its central nervous system depressant properties. This specific derivative is characterized by the presence of an ethyl group at the 5-position and a hydroxycyclohexyl group at the 1-position of the barbituric acid core. The molecular formula of this compound is C12H18N2O4, and it has a molecular weight of 254.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid typically involves the reaction of barbituric acid with ethyl iodide and 4-hydroxycyclohexylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Ethyl iodide, methyl iodide.
Arylating Agents: Phenyl iodide, benzyl chloride
Major Products Formed
Oxidation: Formation of 5-Ethyl-1-(4-oxocyclohexyl)barbituric acid.
Reduction: Formation of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric alcohol.
Substitution: Formation of various alkyl or aryl derivatives of this compound
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use as a sedative or anticonvulsant.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall inhibitory effect on neuronal activity. Additionally, it inhibits glutamate-induced depolarizations, further contributing to its depressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A long-lasting barbiturate used in the treatment of seizures.
Amobarbital: A barbiturate derivative used for sedation and short-term management of insomnia.
Secobarbital: A barbiturate used for its sedative and hypnotic properties
Uniqueness
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the hydroxycyclohexyl group at the 1-position and the ethyl group at the 5-position differentiates it from other barbiturates, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Eigenschaften
CAS-Nummer |
21330-83-6 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
5-ethyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-2-9-10(16)13-12(18)14(11(9)17)7-3-5-8(15)6-4-7/h7-9,15H,2-6H2,1H3,(H,13,16,18) |
InChI-Schlüssel |
LBMRMURJSIRKLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

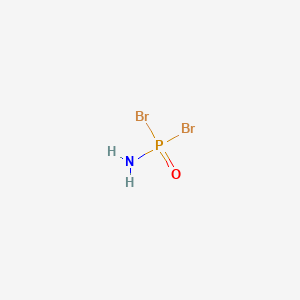
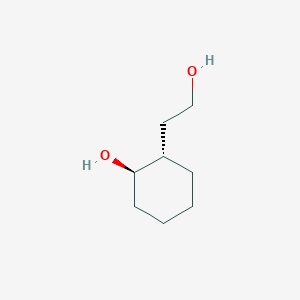

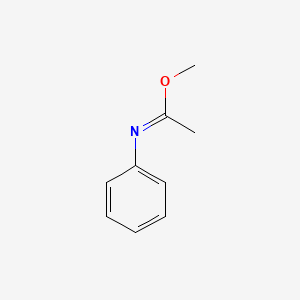

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
